
Ruski-201
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruski-201 is a small-molecule inhibitor of Hedgehog acyltransferase (HHAT), an enzyme critical for the palmitoylation of Sonic Hedgehog (Shh) ligands, a post-translational modification essential for Shh signaling in embryonic development and cancer progression . As the first selective HHAT inhibitor, this compound exhibits a unique mechanism of action by targeting the enzyme's catalytic activity without inducing non-target cytotoxicity, distinguishing it from earlier compounds like Ruski-43 . Its IC₅₀ of 2.0 µM in biochemical assays and specificity for HHAT-dependent pathways make it a valuable tool for studying Shh signaling in cellular and cancer biology .
Vorbereitungsmethoden
Core Structure Synthesis: Bischler–Napieralski and Pictet–Spengler Cyclizations
The tetrahydrothieno[3,2-c]pyridine core of RUSKI-201 is synthesized via two primary routes: the Bischler–Napieralski cyclization and the Pictet–Spengler cyclization .
Bischler–Napieralski Cyclization
This intramolecular electrophilic aromatic substitution reaction involves β-arylethylamide precursors. For this compound, a phenethylamide derivative undergoes cyclization in the presence of phosphoryl chloride (POCl₃) as both the Lewis acid and dehydrating agent. The reaction proceeds under reflux in anhydrous conditions, yielding the dihydrothienopyridine intermediate. Mechanistically, the formation of a nitrilium ion intermediate precedes cyclization, followed by rearomatization to generate the fused heterocyclic system .
Pictet–Spengler Cyclization
An alternative route employs the Pictet–Spengler reaction, which condenses a β-arylethylamine with a carbonyl compound under acidic conditions. This method offers higher yields (reported at >80%) compared to the Bischler–Napieralski approach and avoids the use of POCl₃, simplifying purification . The reaction is conducted in trifluoroacetic acid (TFA) or acetic acid with catalytic p-toluenesulfonic acid (PTSA), producing the same core structure with improved scalability.
Sidechain Introduction and Functionalization
The 2-methylbutylamino sidechain is introduced via nucleophilic acyl substitution or reductive amination.
Stepwise Synthesis
-
Acylation : The core structure’s primary amine reacts with 2-methylbutyl bromide in the presence of triethylamine (Et₃N) in dichloromethane (DCM) to form the secondary amine.
-
Reductive Amination : Alternatively, the ketone intermediate undergoes reductive amination with 2-methylbutylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the desired secondary amine .
Stereochemical Resolution
The 2-methylbutylamino sidechain contains a stereogenic center, which is resolved via asymmetric hydrogen transfer (AHT) . Using RuCl( p-cymene)[( R, R)-TsDPEN] as a chiral catalyst, the ( R)-enantiomer is obtained with 92:8 enantiomeric ratio (er). This step is critical, as the ( R)-configuration is essential for HHAT inhibition, as confirmed by circular dichroism (CD) and cryo-EM studies .
Salt Formation and Purification
The free base of this compound is converted to its dihydrochloride salt to enhance solubility and stability.
Protocol
-
Acidification : The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride (HCl) gas until precipitation is complete.
-
Recrystallization : The crude product is recrystallized from ethanol/water (9:1 v/v) to achieve >99% purity, as verified by HPLC .
Physicochemical and Formulation Data
Solubility and Stability
Property | Value | Source |
---|---|---|
Solubility in DMSO | ≥25 mM | |
Aqueous solubility (pH 7.4) | <1 mg/mL | |
Storage stability (powder) | -20°C for 3 years |
In Vivo Formulation
For preclinical studies, this compound is formulated using:
-
DMSO/Corn oil (10:90) : 25 mg/mL stock diluted to 2.5 mg/mL working solution .
-
Saline/Tween 80/PEG300 (85:5:10) : Ensures stability for intraperitoneal administration .
Analytical Validation and Biological Activity
Key Assays
-
Shh-Light2 Cell Luciferase Assay : this compound inhibits Shh signaling with IC₅₀ values of 4.8±0.60 μM (H520), 7.8±1.3 μM (Panc-1), and 8.5±0.65 μM (MCF-7) .
-
Click Chemistry Palmitoylation Assay : At 0.01–0.10 μM, this compound blocks Shh palmitoylation in HEK-293 Shh+ cells without affecting >100 other palmitoylated substrates .
Selectivity Profile
This compound exhibits no cytotoxicity at concentrations ≤25 μM and >100-fold selectivity over off-target MBOATs, as demonstrated by thermal shift assays and proteomic profiling .
Comparative Synthesis Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Bischler–Napieralski | 65 | 98 | Well-established protocol |
Pictet–Spengler | 82 | 99 | Higher yield, milder conditions |
Analyse Chemischer Reaktionen
RUSKI-201 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Ruski-201 has shown promise in inhibiting Hedgehog signaling, which is crucial in the development of several cancers, including pancreatic and lung cancers. The compound selectively inhibits palmitoylation of Sonic Hedgehog (Shh), a key ligand in this pathway.
- Selectivity : In studies, this compound demonstrated no off-target cytotoxicity while effectively reducing Shh palmitoylation in a dose-dependent manner, with an IC50 of approximately 0.73 μM . This specificity allows for targeted therapeutic approaches without affecting other cellular functions.
- In Vitro Studies : Research indicated that this compound inhibited signaling in various cancer cell lines, such as H520 (non-small cell lung cancer) and Panc-1 (pancreatic ductal adenocarcinoma), with IC50 values ranging from 4.8 μM to 8.5 μM . This suggests that the compound could disrupt paracrine signaling from Shh-producing tumor cells, potentially enhancing the efficacy of existing chemotherapeutic agents by mitigating stromal desmoplasia.
Biochemical Research
In biochemical studies, this compound serves as a chemical probe to investigate the role of palmitoylation in protein function and cellular signaling.
- Mechanistic Insights : By employing bioorthogonal tagging technology, researchers have utilized this compound to explore the effects of palmitoylation on various proteins involved in critical signaling pathways. The ability to track palmitoylation changes across a wide array of proteins provides insights into post-translational modifications and their implications in disease states .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Application Area | Details |
---|---|
Cancer Types | Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC) |
Mechanism | Inhibition of Hedgehog acyltransferase; selective inhibition of Shh palmitoylation |
Potency | IC50 = 0.73 μM for palmitoylation inhibition; IC50 values for cancer cell lines range from 4.8 to 8.5 μM |
Off-target Effects | No significant off-target cytotoxicity observed |
Case Study 1: Inhibition of Hedgehog Signaling
In a study involving HEK-293 cells expressing Shh, treatment with this compound resulted in a notable decrease in Shh palmitoylation without affecting other proteins. This selectivity was crucial for establishing the compound's potential as a therapeutic agent targeting specific pathways involved in tumorigenesis .
Case Study 2: Therapeutic Implications
The application of this compound in co-culture systems demonstrated its ability to inhibit Shh-mediated signaling effectively. This finding supports its use as a therapeutic strategy to disrupt tumor microenvironments that rely on Hedgehog signaling for growth and survival .
Wirkmechanismus
RUSKI-201 exerts its effects by inhibiting Hedgehog acyltransferase, thereby blocking the palmitoylation of Sonic Hedgehog proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for various biological processes. The molecular targets of this compound include the active site of Hedgehog acyltransferase, where it binds and prevents the enzyme from catalyzing the palmitoylation reaction .
Vergleich Mit ähnlichen Verbindungen
Ruski-43
- Mechanism and Limitations: Ruski-43, an earlier dihydrothienopyridine derivative, was initially identified as an HHAT inhibitor. However, subsequent studies revealed off-target cytotoxicity at concentrations required for HHAT inhibition, confounding its utility in cellular assays .
- Key Difference : Unlike Ruski-201, Ruski-43 disrupts cellular viability independent of HHAT activity, as shown in orthogonal cell-based assays .
Bromocriptine and Clomipramine
- Screening Findings: In a pilot Acyl-cLIP screen of 775 FDA-approved drugs, bromocriptine and clomipramine showed >80% inhibition of HHAT. However, follow-up assays revealed: Bromocriptine: General cytotoxicity at all tested concentrations. Clomipramine: Inhibited Shh signaling only at >30 µM, with reduced cell viability at high doses, suggesting non-specific effects .
- Contrast with this compound: this compound inhibited HHAT at non-cytotoxic concentrations (IC₅₀ = 2.0 µM) and maintained specificity in counter-screening assays .
IMP-1575
- Potency and Binding : IMP-1575, derived from structural optimization of this compound, exhibits superior potency (Ki = 38 nM) and binds to a conserved region of HHAT identified via photochemical probing .
- Structural Insights: While IMP-1575 shares a core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold with this compound, its side-chain modifications enhance affinity .
- Limitations : IMP-1575’s binding mode and clinical applicability remain under investigation, whereas this compound is well-established as a probe for HHAT functional studies .
Data Table: Comparative Analysis of HHAT Inhibitors
Structural and Functional Advantages of this compound
- Stereochemical Flexibility : this compound contains two undefined stereocenters, allowing for diverse binding conformations that enhance HHAT engagement .
- Targeted Inhibition : Quantitative proteomic analyses confirmed this compound selectively blocks HHAT-mediated palmitoylation without affecting other acyltransferases .
- Research Utility: Its lack of cytotoxicity enables clean interpretation of HHAT-dependent phenotypes in cancer cell lines (e.g., H520 squamous carcinoma, A549 NSCLC) .
Biologische Aktivität
RUSKI-201 is a selective inhibitor of Hedgehog acyltransferase (Hhat), an enzyme crucial for the palmitoylation of Sonic Hedgehog (Shh) proteins, which play a significant role in various developmental processes and cancer pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer models, and implications for therapeutic applications.
This compound operates by inhibiting the palmitoylation of Shh, a post-translational modification that enhances the signaling potency of Shh ligands. The inhibition of Hhat prevents the proper processing and function of Shh proteins, thereby disrupting Hedgehog signaling pathways that are often aberrantly activated in cancers.
Key Findings:
- Selectivity : this compound demonstrates high selectivity for Hhat, with minimal off-target effects on other palmitoylated proteins. In studies, it exhibited an IC50 value of 0.73±0.09μM for inhibiting Hhat activity in cellular contexts .
- Efficacy in Cancer Models : this compound effectively inhibited Shh signaling in multiple cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). The IC50 values for inhibiting signaling in these models were reported as 4.8±0.60μM for H520 (NSCLC), 7.8±1.3μM for Panc-1 (PDAC), and 8.5±0.65μM for MCF-7 (breast cancer) .
Study 1: Inhibition of Shh Palmitoylation
In a controlled experiment using HEK-293 cells expressing Shh, this compound was administered to assess its impact on palmitoylation levels. Following treatment with alkyne-tagged palmitic acid to label palmitoylated proteins, results indicated a significant reduction in Shh palmitoylation without affecting other proteins, underscoring its specificity .
Study 2: Impact on Tumor Growth
A preclinical study evaluated the effect of this compound on tumor growth in xenograft models of PDAC and NSCLC. Tumors treated with this compound showed reduced growth rates compared to controls, suggesting that targeting Hhat can effectively impair tumor progression driven by Hedgehog signaling .
Data Summary
Parameter | Value |
---|---|
IC50 (Hhat inhibition) | 0.73±0.09μM |
IC50 (H520 NSCLC) | 4.8±0.60μM |
IC50 (Panc-1 PDAC) | 7.8±1.3μM |
IC50 (MCF-7 breast cancer) | 8.5±0.65μM |
Implications for Cancer Therapy
The selective inhibition of Hhat by this compound presents a promising avenue for therapeutic intervention in cancers associated with aberrant Hedgehog signaling. Unlike broad-spectrum inhibitors like Smoothened inhibitors (Smo), which affect all receiving cells, this compound disrupts signaling at its source within tumor cells producing Shh. This targeted approach could minimize systemic side effects and enhance therapeutic efficacy by addressing the tumor microenvironment's protective mechanisms.
Eigenschaften
IUPAC Name |
2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIGHSNTIJBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.